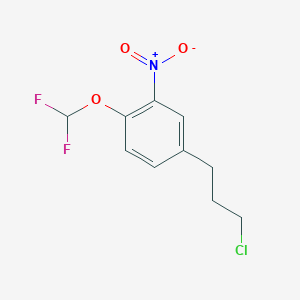
1-(3-Chloropropyl)-4-(difluoromethoxy)-3-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloropropyl)-4-(difluoromethoxy)-3-nitrobenzene is an organic compound characterized by the presence of a chloropropyl group, a difluoromethoxy group, and a nitro group attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-(3-Chloropropyl)-4-(difluoromethoxy)-3-nitrobenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Chloropropylation: The addition of a chloropropyl group to the benzene ring, often achieved through the reaction with 3-chloropropyl chloride in the presence of a catalyst.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and cost-effectiveness.
Analyse Des Réactions Chimiques
1-(3-Chloropropyl)-4-(difluoromethoxy)-3-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloropropyl group can be replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation Reactions: The compound can undergo oxidation reactions, where the chloropropyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include acids, bases, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(3-Chloropropyl)-4-(difluoromethoxy)-3-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions due to its unique functional groups.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-(3-Chloropropyl)-4-(difluoromethoxy)-3-nitrobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the chloropropyl and difluoromethoxy groups can interact with hydrophobic and polar regions of target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-(3-Chloropropyl)-4-(difluoromethoxy)-3-nitrobenzene can be compared with similar compounds such as:
1-(3-Chloropropyl)-2-(difluoromethoxy)-3-fluorobenzene: This compound has a fluorine atom instead of a nitro group, which can significantly alter its chemical reactivity and biological activity.
1-(3-Chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethoxy)benzene: The presence of an additional trifluoromethoxy group can enhance the compound’s stability and lipophilicity.
1-(3-Chloropropyl)piperidine: This compound has a piperidine ring instead of a benzene ring, leading to different chemical and biological properties.
Propriétés
Formule moléculaire |
C10H10ClF2NO3 |
|---|---|
Poids moléculaire |
265.64 g/mol |
Nom IUPAC |
4-(3-chloropropyl)-1-(difluoromethoxy)-2-nitrobenzene |
InChI |
InChI=1S/C10H10ClF2NO3/c11-5-1-2-7-3-4-9(17-10(12)13)8(6-7)14(15)16/h3-4,6,10H,1-2,5H2 |
Clé InChI |
OFXOABBUEAGXRG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CCCCl)[N+](=O)[O-])OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



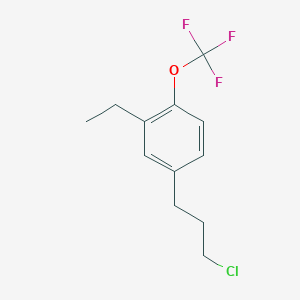
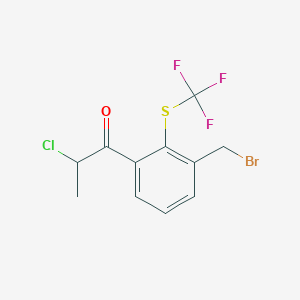
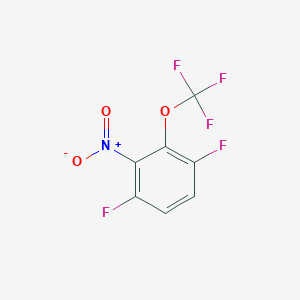
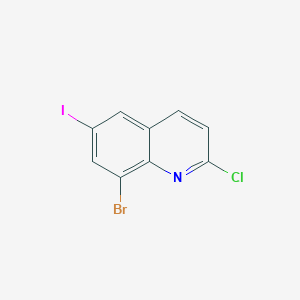
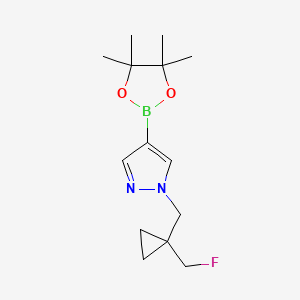



![Tert-butyl (2-azaspiro[4.4]nonan-4-YL)carbamate](/img/structure/B14046753.png)

![4-Chloro-6-fluorobenzo[D]thiazole-2-thiol](/img/structure/B14046762.png)
![Imidazo[1,2-a]pyridine,2-(chloromethyl)-8-(trifluoromethyl)-](/img/structure/B14046766.png)

